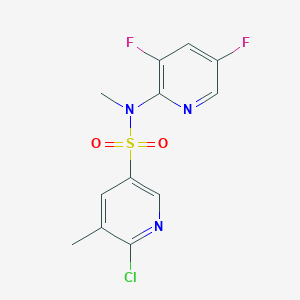

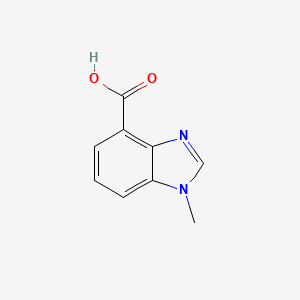

1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

The compound seems to be a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a compound with the molecular formula C₉H₁₀O₃ and a molar mass of 166.18 g/mol .

Synthesis Analysis

While specific synthesis methods for “1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” are not available, similar compounds such as 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid have been synthesized through strategies involving electron-transfer reduction and radical decarboxylation–phosphorylation reactions .Applications De Recherche Scientifique

Molecular Conformation and Hydrogen Bonding

Research on pyrazole derivatives, including structures similar to "1-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid," has focused on understanding their molecular conformation and hydrogen bonding capabilities. These studies are essential for designing complex hydrogen-bonded framework structures that could be utilized in materials science and drug design. The study by Asma, B. Kalluraya, H. Yathirajan, R. Rathore, and C. Glidewell (2018) detailed the synthesis of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives and their ability to form complex hydrogen-bonded structures, which could have implications for designing new molecular materials (Asma et al., 2018).

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrazole derivatives are crucial for developing new chemical entities with potential applications in drug development and materials science. Research by Qing Wang, Zili Suo, Yong Zhang, Quan Hou, and Hui Li (2017) on the X-ray powder diffraction data of related compounds provides valuable insights into the crystallographic characteristics of these molecules, which are essential for understanding their chemical behavior and potential applications (Qing Wang et al., 2017).

Green Chemistry and Catalysis

The applications of pyrazole derivatives in green chemistry and catalysis have also been explored, highlighting their potential as eco-friendly catalysts in organic synthesis. M. Zolfigol, Mahsa Tavasoli, A. R. Moosavi‐Zare, Parvin Moosavi, H. Kruger, M. Shiri, and V. Khakyzadeh (2013) reported a green, simple, and efficient method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This research underscores the role of pyrazole derivatives in promoting sustainable chemical reactions (Zolfigol et al., 2013).

Nonlinear Optical Properties

The study of nonlinear optical properties of pyrazole derivatives, such as those conducted by Ö. Tamer, N. Dege, D. Avcı, Y. Atalay, İ. Özer İlhan, and Mehmet Çadir (2015), provides insights into the potential applications of these compounds in optical technologies. Their research on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid reveals the compound's significant nonlinear optical activity, which could be leveraged in developing new optical materials and devices (Ö. Tamer et al., 2015).

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-9(12(15)16)7-13-14(8)10-5-3-4-6-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXZVLXYXEQMPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)

![5-{9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2659083.png)

![5-[2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]morpholin-4-yl]pyrazine-2-carboxylic acid](/img/structure/B2659087.png)

![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2659093.png)

![N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2659099.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea](/img/structure/B2659100.png)